1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring fused with a piperazine moiety. This compound is of interest due to its potential pharmacological activities and its role as a building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one typically involves the reaction of 2-chloropyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to further reactions to introduce the ethyl group, often using ethyl bromide in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified using different alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various N-alkylated piperazine derivatives.
Scientific Research Applications
1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions lead to various pharmacological effects, including modulation of neurotransmitter release and inhibition of certain enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
1-(2-(Piperazin-1-yl)ethyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
1-(2-(Piperazin-1-yl)ethyl)pyridin-2(1H)-one is unique due to its specific combination of a pyridine ring and a piperazine moiety, which imparts distinct pharmacological properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(2-piperazin-1-ylethyl)pyridin-2-one |
InChI |
InChI=1S/C11H17N3O/c15-11-3-1-2-6-14(11)10-9-13-7-4-12-5-8-13/h1-3,6,12H,4-5,7-10H2 |
InChI Key |
IFGLYFGMVPARFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCN2C=CC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.